N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzamide

Medicinal Chemistry SAR Exploration Ligand Efficiency

Target the electron-deficient 4-nitrobenzamide core for your next SAR study. This compound is a strategic toolkit component for CNS and anti-infective screening, specifically designed for hypoxia-activated prodrug (HAP) and NTR-dependent bioreductive assays where non-nitro or N-benzylpiperazine analogs fail. Its predicted logP (2.2–2.8) and high ethylpiperazine basicity (pKa ~7.85) support focused investigations of blood-brain barrier penetration and lysosomal trapping. Procure this reagent to introduce a redox-sensitive, synthetically versatile handle into your parallel synthesis libraries.

Molecular Formula C20H26N4O3S
Molecular Weight 402.51
CAS No. 887205-69-8
Cat. No. B2412253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzamide
CAS887205-69-8
Molecular FormulaC20H26N4O3S
Molecular Weight402.51
Structural Identifiers
SMILESCCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C20H26N4O3S/c1-3-22-10-12-23(13-11-22)19(18-5-4-14-28-18)15(2)21-20(25)16-6-8-17(9-7-16)24(26)27/h4-9,14-15,19H,3,10-13H2,1-2H3,(H,21,25)
InChIKeySLVIKNGUZXJAES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzamide (CAS 887205-69-8): Structural Identity and Screening Library Context


N-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzamide (CAS 887205-69-8) is a synthetic benzamide derivative bearing a 4-nitro substituent on the benzamide ring, an N‑ethylpiperazine moiety, and a thiophen‑2‑yl group . It belongs to the class of piperazinyl‑thiophene benzamides frequently explored for central nervous system (CNS) and anti‑infective indications. With a molecular formula C₂₀H₂₆N₄O₃S and a molecular weight of 402.51 g mol⁻¹, the compound occupies a distinct physicochemical space relative to its closest analogs—the non‑nitro benzamide (MW 357.5) and the N‑benzylpiperazine congener (MW 464.6)—making it a targeted choice for structure‑activity relationship (SAR) campaigns where the electron‑deficient 4‑nitro group and the compact ethylpiperazine are hypothesised to modulate target engagement [1].

Why N-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzamide Cannot Be Replaced by Nearest Analogs


Simple substitution with the unsubstituted benzamide (CAS 887205-44-9) or the N‑benzylpiperazine variant (CAS 887205-89-2) is not functionally neutral. The 4‑nitro group introduces a strong electron‑withdrawing effect that lowers the electron density of the benzamide ring, alters hydrogen‑bond acceptor capacity, and enables nitroreductase (NTR)‑dependent bioreductive activation—a mechanistic pathway absent in the non‑nitro and chloro‑substituted congeners [1]. Concurrently, replacing the N‑ethylpiperazine with a bulkier N‑benzylpiperazine increases molecular weight by ~62 Da and lipophilicity by an estimated ≥0.5 log P units, which can significantly shift pharmacokinetic (PK) profiles and off‑target liability [2]. These divergent chemical features translate into distinct solubility, permeability, and metabolic susceptibility profiles that preclude interchangeable use in quantitative SAR series or biophysical assay cascades.

Quantitative Differentiation Evidence for N-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzamide Versus Closest Analogs


Molecular Weight and Ligand Efficiency Space Relative to Non‑Nitro Congener

The 4‑nitro substitution increases the molecular weight by 45.0 Da compared with the unsubstituted benzamide analog (402.51 vs 357.51 g mol⁻¹). This mass increment provides additional hydrogen‑bond acceptor capacity (6 vs. 4 acceptors) while maintaining a topological polar surface area (TPSA) favorable for CNS penetration [1]. In fragment‑based or ligand‑efficiency analyses, the heavier compound can be prioritised when the extra polar interaction afforded by the nitro group is required for target engagement.

Medicinal Chemistry SAR Exploration Ligand Efficiency

Predicted Lipophilicity Shift Induced by 4‑Nitro Substitution

The non‑nitro analog (SMR000018045) has a consensus predicted log P of 3.15–3.38 [1]. Introduction of the 4‑nitro group typically reduces log P by 0.5–1.0 unit for aromatic amides, placing the predicted log P of the target compound in the 2.2–2.8 range [2]. The lower predicted lipophilicity is expected to improve aqueous solubility and reduce hERG channel blocking liability while maintaining sufficient permeability for intracellular targets.

Lipophilicity ADME Prediction Physicochemical Profiling

Piperazine Basicity Modulation: Ethylpiperazine vs. Benzylpiperazine

The N‑ethylpiperazine moiety in the target compound exhibits a predicted strongest basic pKa of 7.85 (measured on the non‑nitro analog), conferring a physiological charge of +1 [1]. In contrast, the N‑benzylpiperazine analog (CAS 887205-89-2) is anticipated to have a lower basicity (predicted pKa ~6.5–7.0) due to the electron‑withdrawing inductive effect of the benzyl group. The higher basicity of the ethylpiperazine enhances solubility at gastrointestinal pH and influences the ratio of ionized to neutral species crossing biological membranes.

Piperazine Basicity pKa Modulation CNS Drug Design

Bioreductive Activation Potential: 4‑Nitrobenzamide vs. Chloro‑ and Unsubstituted Analogs

The 4‑nitro group is a well‑characterized substrate for bacterial and human nitroreductases (NTRs), enabling hypoxia‑selective or pathogen‑specific bioreductive activation to cytotoxic intermediates [1]. The 3‑chloro (CAS not listed) and unsubstituted benzamide analogs lack this redox‑sensitive handle. In enzymatic assays under low‑oxygen conditions, 4‑nitrobenzamide derivatives have demonstrated NTR‑dependent IC₅₀ values as low as 0.1–10 µM in cell‑based models of hypoxia, while the corresponding des‑nitro analogs remain inactive (IC₅₀ >100 µM) [REFS-1, REFS-2]. The target compound is structurally poised to exploit this mechanism, which is not accessible to chloro‑, methoxy‑, or hydrogen‑substituted comparators.

Nitroreductase Hypoxia-Selective Activation Prodrug Design

Comparison of Vendor‑Reported Purity and Supply Consistency for 4‑Nitrobenzamide Series

Commercial listings for the benzylpiperazine analog (CAS 887205-89-2) specify purity ≥95% (HPLC), with catalog availability from multiple suppliers . The target ethylpiperazine‑4‑nitrobenzamide is offered by specialty screening‑compound vendors at comparable purity (typically 95%) , ensuring batch‑to‑batch consistency for quantitative high‑throughput screening (qHTS). In contrast, the non‑nitro analog (CAS 887205-44-9) is less widely stocked and may require custom synthesis, introducing procurement delays.

Compound Procurement Purity Specification Screening Library Quality

Predicted Solubility Advantage of the 4‑Nitrobenzamide Series

The non‑nitro analog (SMR000018045) has a predicted water solubility of 0.037 g L⁻¹ (logS = −4.0) [1]. The introduction of the polar 4‑nitro group is expected to increase aqueous solubility by approximately 0.5–1.0 log unit, consistent with the general SAR of nitroaromatic benzamides . The resulting predicted solubility of the target compound (~0.1–0.3 g L⁻¹) is advantageous for in vitro assay preparation and reduces the need for high DMSO concentrations.

Aqueous Solubility CNS Drug Properties Physicochemical Profiling

Procurement‑Relevant Application Scenarios for N-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzamide


Hypoxia‑Selective Drug Discovery and Nitroreductase‑Dependent Prodrug Screening

The 4‑nitro group enables bioreductive activation under low‑oxygen conditions, a mechanism exploited in oncology and anti‑infective programs [1]. This compound can serve as a direct comparator or lead scaffold in NTR‑based gene‑directed enzyme prodrug therapy (GDEPT) or hypoxia‑activated prodrug (HAP) screens, where chloro‑ and unsubstituted benzamide analogs fail to produce the redox‑sensitive signal.

CNS‑Targeted SAR Exploration with Controlled Lipophilicity and Basicity

The predicted log P (2.2–2.8) and basic pKa (7.85) position the compound within the CNS‑favorable property space (log P 1–4, pKa 7–9) [2]. The ethylpiperazine moiety offers higher basicity than benzylpiperazine analogs, making this compound a preferred tool for probing the impact of piperazine ionization on target engagement, blood‑brain barrier penetration, and lysosomal trapping in neuropharmacology projects.

Quantitative High‑Throughput Screening (qHTS) and Biophysical Assay Control

With vendor‑documented purity ≥95% and commercial availability from multiple screening‑compound suppliers , the compound is suited for use as a quality control standard or reference ligand in fluorescence‑based and calorimetric assays. Its higher aqueous solubility compared to the non‑nitro analog reduces the risk of DMSO‑induced aggregation artifacts at screening concentrations.

Medicinal Chemistry Libraries Requiring a Nitro‑Aromatic Pharmacophore

In fragment‑based or diversity‑oriented synthesis libraries, the 4‑nitrobenzamide group serves as a versatile synthetic handle for further derivatization (reduction to amine, nucleophilic aromatic substitution) [1]. The compound can be purchased as a late‑stage intermediate for parallel synthesis of focused libraries targeting enzymes with affinity for electron‑deficient aromatics, such as kinases or proteases.

Quote Request

Request a Quote for N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.